molecular formula C13H15N3O3S B15029011 2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

Cat. No.: B15029011
M. Wt: 293.34 g/mol
InChI Key: ODKSKNICZVXRSQ-VGOFMYFVSA-N
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Description

2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazone linkage, and substituted benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiazole ring under appropriate conditions, such as heating with a dehydrating agent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

(2Z)-2-[(E)-(4-ethoxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15N3O3S/c1-3-19-10-5-4-9(6-11(10)18-2)7-14-16-13-15-12(17)8-20-13/h4-7H,3,8H2,1-2H3,(H,15,16,17)/b14-7+

InChI Key

ODKSKNICZVXRSQ-VGOFMYFVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)CS2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN=C2NC(=O)CS2)OC

Origin of Product

United States

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